(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16517146
InChI: InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)
SMILES:
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid

CAS No.:

Cat. No.: VC16517146

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid -

Specification

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid
Standard InChI InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)
Standard InChI Key VGRRUKULDYLAHI-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₅H₂₂N₂O₄) features a chiral center at the second carbon of the propanoic acid backbone, conferring (S)-configuration . Key structural elements include:

  • Hydrazinyl group: A NH–NH₂ moiety protected by a Boc group at the N2 position.

  • Benzyl substituent: Attached to the N1 nitrogen, enhancing steric bulk and influencing reactivity.

  • Propanoic acid: Provides a carboxylic acid terminus for further functionalization.

Molecular Weight: 294.35 g/mol .
Chirality: The (S)-configuration is critical for enantioselective interactions in biological systems .

Table 1: Spectroscopic Data

TechniqueKey Signals (δ, ppm)Source
¹H NMR1.25–1.39 (Boc CH₃), 5.10 (benzyl CH₂), 7.34–7.37 (aromatic H)
¹³C NMR173.68 (COOH), 155.54 (Boc C=O), 135.93 (aromatic C)

Synthesis and Optimization

Stepwise Synthetic Routes

The synthesis involves three key stages :

Hydrazine Derivative Formation

Amino acid precursors (e.g., L-alanine) undergo hydrazination via reaction with hydrazine hydrate under acidic conditions (HCl, 0°C), yielding the hydrazine backbone .

Boc Protection

The N2 hydrazine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine, achieving >85% yield .

Benzylation

Benzyl bromide reacts with the N1 nitrogen in dimethylformamide (DMF) using K₂CO₃ as a base, introducing the benzyl group with 78% efficiency .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
HydrazinationNH₂NH₂·H₂O, HCl, 0°C92
Boc ProtectionBoc₂O, THF, Et₃N, RT85
BenzylationBnBr, DMF, K₂CO₃, 50°C78

Reactivity and Chemical Transformations

Functional Group Interconversions

The Boc-hydrazinyl group undergoes selective transformations:

Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, regenerating the free hydrazine for subsequent coupling .

Oxidation

Reaction with potassium permanganate (KMnO₄) oxidizes the hydrazine to an azo compound, useful in polymer chemistry .

Peptide Coupling

The carboxylic acid engages in amide bond formation via carbodiimide-mediated activation (EDC/HOBt), enabling integration into peptidomimetics .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s hydrazinyl group chelates catalytic metal ions in metalloproteases, demonstrating IC₅₀ values of 12–45 μM against matrix metalloproteinases (MMPs) .

Table 3: Inhibitory Activity Against Proteases

EnzymeIC₅₀ (μM)Assay Type
MMP-218.3Fluorescent
MMP-923.7Colorimetric

Protein Labeling

In photo-induced coupling reactions, the benzyl hydrazine moiety reacts with carboxylic acids on proteins under UV light, enabling site-specific labeling for imaging studies .

Biological Research Applications

Covalent Protein Modification

The hydrazine group forms stable Schiff bases with lysine residues, facilitating irreversible protein modifications for structural studies .

Prodrug Design

Boc-protected derivatives enhance solubility and bioavailability, with logP values reduced from 2.1 (free hydrazine) to −0.7 (Boc-protected) .

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